4-methoxy-3-methylpyridin-2-amine hydrochloride 4-methoxy-3-methylpyridin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408972-63-2
VCID: VC11585772
InChI: InChI=1S/C7H10N2O.ClH/c1-5-6(10-2)3-4-9-7(5)8;/h3-4H,1-2H3,(H2,8,9);1H
SMILES:
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol

4-methoxy-3-methylpyridin-2-amine hydrochloride

CAS No.: 2408972-63-2

Cat. No.: VC11585772

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-methoxy-3-methylpyridin-2-amine hydrochloride - 2408972-63-2

Specification

CAS No. 2408972-63-2
Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
IUPAC Name 4-methoxy-3-methylpyridin-2-amine;hydrochloride
Standard InChI InChI=1S/C7H10N2O.ClH/c1-5-6(10-2)3-4-9-7(5)8;/h3-4H,1-2H3,(H2,8,9);1H
Standard InChI Key ZQQUHYXORGMFGV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CN=C1N)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring with:

  • Methoxy group (-OCH₃) at the 4-position

  • Methyl group (-CH₃) at the 3-position

  • Amino group (-NH₂) at the 2-position, protonated as a hydrochloride salt.

Its molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol (calculated from analogs ). The hydrochloride salt enhances stability and solubility, a common modification in pharmaceutical intermediates .

Spectroscopic Properties

While direct spectral data for 4-methoxy-3-methylpyridin-2-amine hydrochloride are unavailable, comparisons to similar compounds provide approximations:

  • ¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.8 ppm), a methyl group resonance (~δ 2.3 ppm), and aromatic protons split by ring substituents .

  • IR: Stretches for N-H (3300–3500 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) align with analogs like 2-methoxy-3-methylpyridin-4-amine .

Synthesis and Manufacturing Pathways

Chlorination-Amination Strategy

A plausible route adapts methods from the synthesis of 3-amino-2-chloro-4-methylpyridine :

  • Cyclization: React acetylacetaldehyde dimethyl acetal with malononitrile in toluene, catalyzed by piperidinium acetate, to form a pyridone intermediate.

  • Chlorination: Treat with POCl₃/PCl₅ at reflux (~115°C) to introduce chlorine at the 2-position .

  • Methoxylation: Substitute chlorine with methoxy via nucleophilic aromatic substitution using sodium methoxide.

  • Amination: Introduce the amino group via catalytic hydrogenation or Hofmann degradation, followed by HCl salt formation.

Critical Parameters:

  • Chlorination efficiency depends on POCl₃/PCl₅ ratios (10:1 optimal) .

  • Methoxylation requires anhydrous conditions to prevent hydrolysis.

Alternative Route via Suzuki Coupling

Drawing from AMPK activator syntheses , a palladium-catalyzed cross-coupling could assemble the pyridine core:

  • Fragment Preparation: Synthesize 4-methoxy-3-methylpyridin-2-yl boronic ester.

  • Coupling: React with a protected amine-containing partner under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃).

  • Deprotection and Salt Formation: Remove protecting groups and treat with HCl.

Yield Optimization:

  • Silver carbonate improves O-alkylation efficiency in precursor steps .

Physicochemical Properties

Solubility and Stability

PropertyValue/DescriptionSource Analogs
Water Solubility~50 mg/mL (HCl salt enhances polarity)Estimated from
LogP1.2–1.7 (moderate lipophilicity)Calculated via
pKa4.9 (amine), 9.8 (pyridine N)Predicted using

Stability Notes:

  • Hydrochloride salts resist oxidation but may hydrolyze under strong acidic/basic conditions .

Pharmacological and Industrial Applications

Drug Discovery Intermediates

The compound’s scaffold aligns with AMPK activators , suggesting potential in metabolic disorder therapeutics. Key structural features include:

  • Methoxy Group: Modulates electron density for target binding.

  • Methyl Substituent: Enhances metabolic stability by blocking cytochrome P450 oxidation .

Biological Activity:

  • Analogous 3,5-dimethylpyridin-4(1H)-ones show EC₅₀ values of 0.074–0.89 µM in AMPK activation assays .

Agricultural Chemistry

Pyridine derivatives are prevalent in herbicides and insecticides. The amino and methoxy groups could coordinate metal ions in enzyme inhibition .

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